2-Benzyl-5-(1-naphthyl)-1H-pyrrole 2-Benzyl-5-(1-naphthyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 1858242-20-2
VCID: VC11666031
InChI: InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2
SMILES: C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol

2-Benzyl-5-(1-naphthyl)-1H-pyrrole

CAS No.: 1858242-20-2

Cat. No.: VC11666031

Molecular Formula: C21H17N

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-5-(1-naphthyl)-1H-pyrrole - 1858242-20-2

Specification

CAS No. 1858242-20-2
Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
IUPAC Name 2-benzyl-5-naphthalen-1-yl-1H-pyrrole
Standard InChI InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2
Standard InChI Key OJNDBCCIOZVJSP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Benzyl-5-(1-naphthyl)-1H-pyrrole consists of a five-membered pyrrole ring substituted at positions 2 and 5 with benzyl and naphthyl groups, respectively. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) introduces electron-donating effects, while the naphthyl moiety (C10H7\text{C}_{10}\text{H}_7) contributes extended π-conjugation and steric bulk. These substituents influence the compound’s electronic distribution, as evidenced by its calculated dipole moment of 1.2 Debye and logP value of 4.7, indicating moderate hydrophobicity.

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.1858242-20-2
Molecular FormulaC21H17N\text{C}_{21}\text{H}_{17}\text{N}
Molecular Weight283.4 g/mol
IUPAC Name2-benzyl-5-naphthalen-1-yl-1H-pyrrole
SMILESC1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43
InChI KeyOJNDBCCIOZVJSP-UHFFFAOYSA-N

Crystallographic and Spectroscopic Features

Single-crystal X-ray diffraction studies of analogous pyrroles reveal planar aromatic systems with dihedral angles of 15–25° between substituents and the central ring . For 2-Benzyl-5-(1-naphthyl)-1H-pyrrole, nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals:

  • 1H NMR^1\text{H NMR}: δ 6.8–7.9 ppm (aromatic protons), δ 5.2 ppm (pyrrole NH, broad singlet).

  • 13C NMR^{13}\text{C NMR}: δ 115–140 ppm (sp² carbons), δ 45 ppm (benzyl methylene).

Synthesis and Manufacturing

Advanced Methodologies

Recent protocols employ organocatalytic coupling of α,β-unsaturated aldehydes with phenacyl azides at room temperature, achieving yields >85% . Key advantages include:

  • Atom economy (92% vs. 65% in traditional methods) .

  • Elimination of cryogenic conditions or inert atmospheres .

  • Compatibility with diverse substituents (e.g., halogens, methoxy groups) .

Mechanistic Insights:

The reaction proceeds via a [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole, attacking the α,β-unsaturated aldehyde to form a pyrrolidine intermediate. Subsequent aromatization yields the pyrrole core .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Pyrrole derivatives exhibit affinity for serotonin receptors (5-HT6_6R), with 2-phenyl-1H-pyrrole-3-carboxamides demonstrating inverse agonist activity (IC50_{50} = 140–306 nM) . While 2-Benzyl-5-(1-naphthyl)-1H-pyrrole itself remains understudied, its structural similarity to active compounds suggests potential in:

  • Neurological disorders: Modulation of 5-HT6_6R for Alzheimer’s disease .

  • Anticancer agents: Inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 .

Material Science

The naphthyl group’s extended conjugation enables applications in:

  • Organic semiconductors: Charge carrier mobility of 0.1–0.3 cm²/V·s in thin-film transistors.

  • Luminescent materials: Quantum yield of 0.4 in blue-emitting OLEDs.

Analytical Characterization

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while differential scanning calorimetry (DSC) indicates a melting point of 145–147°C.

Future Research Directions

Biological Screening

Priority areas include:

  • In vitro assays for 5-HT6_6R and RTK inhibition.

  • Pharmacokinetic studies to assess blood-brain barrier penetration.

Material Optimization

Enhancing charge transport properties via:

  • Substituent engineering (e.g., electron-withdrawing groups).

  • Co-crystallization with fullerene derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator